2-Bromothiobenzamide
Overview
Description
2-Bromothiobenzamide is an organic compound with the molecular formula C7H6BrNS. It is a derivative of benzamide where a bromine atom is substituted at the second position of the benzene ring, and a thiocarbonyl group replaces the carbonyl group of benzamide. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Bromothiobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials
Safety and Hazards
2-Bromothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromothiobenzamide can be synthesized through several methods. One common method involves the reaction of 2-bromobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted thiobenzamides.
Oxidation Reactions: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The thiocarbonyl group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted thiobenzamides.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Thiol derivatives
Mechanism of Action
The mechanism of action of 2-Bromothiobenzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Bromobenzamide: Similar structure but lacks the thiocarbonyl group.
2-Chlorothiobenzamide: Similar structure with a chlorine atom instead of bromine.
2-Iodothiobenzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2-Bromothiobenzamide is unique due to the presence of both a bromine atom and a thiocarbonyl group, which confer distinct reactivity and properties compared to its analogs. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-bromobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQWSAFBXLYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184319 | |
Record name | Thiobenzamide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-44-5 | |
Record name | Thiobenzamide, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobenzamide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromothiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using palladium in reactions with 2-bromothiobenzamide?
A1: The research paper investigates the cyclometallation of this compound with both palladium(0) and palladium(II) species []. Palladium is a versatile transition metal widely employed in organometallic chemistry due to its ability to catalyze various reactions, including cross-coupling reactions. In this specific study, palladium plays a crucial role in the cyclometallation process, leading to the formation of palladacycles. These palladacycles are organometallic compounds characterized by a palladium atom incorporated into a cyclic structure. Palladacycles have garnered significant interest due to their diverse applications, including their potential use as catalysts in organic synthesis.
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